3-(benzo[d][1,3]dioxol-5-yloxy)-N-isopentylpropane-1-sulfonamide
Beschreibung
Eigenschaften
IUPAC Name |
3-(1,3-benzodioxol-5-yloxy)-N-(3-methylbutyl)propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO5S/c1-12(2)6-7-16-22(17,18)9-3-8-19-13-4-5-14-15(10-13)21-11-20-14/h4-5,10,12,16H,3,6-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHUYWXZAANRTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNS(=O)(=O)CCCOC1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of this compound is the γ-aminobutyric acid receptor (GABAAR-β3 homopentamer) . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
The compound interacts with its target by augmenting the GABAergic activity . This interaction enhances the inhibitory effect of GABA neurotransmission, leading to changes in neuronal excitability.
Biochemical Pathways
The compound affects the GABAergic pathway . By enhancing GABAergic activity, it influences the downstream effects of this pathway, which include decreased neuronal excitability and potential sedative effects.
Pharmacokinetics
It is suggested that it hashigh gastrointestinal absorption , which could impact its bioavailability
Result of Action
The molecular and cellular effects of the compound’s action include decreased neuronal excitability . This can lead to potential sedative effects. Some compounds with similar structures have shown potent growth inhibition properties against certain human cancer cell lines, suggesting potential antitumor activity.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, storage conditions such as keeping the compound in a dark place, sealed, and at room temperature can help maintain its stability and efficacy. The compound’s interaction with its environment and its stability under various conditions require further investigation.
Biologische Aktivität
3-(benzo[d][1,3]dioxol-5-yloxy)-N-isopentylpropane-1-sulfonamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and neurology. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety, which is known for its biological activity. Its molecular formula is with a molecular weight of approximately 357.46 g/mol. The sulfonamide group contributes to its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives containing the benzo[d][1,3]dioxol-5-yloxy moiety. For instance, compounds synthesized with similar structures have shown significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxic Effects
A study investigated the cytotoxicity of bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives against HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines. The results demonstrated that some derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents like doxorubicin:
| Compound | HepG2 IC50 (µM) | HCT116 IC50 (µM) | MCF-7 IC50 (µM) |
|---|---|---|---|
| Compound A | 2.38 | 1.54 | 4.52 |
| Doxorubicin | 7.46 | 8.29 | 4.56 |
These findings suggest that modifications to the benzo[d][1,3]dioxol-5-yloxy structure can enhance anticancer activity while maintaining selectivity towards cancer cells over normal cells .
The mechanisms underlying the anticancer effects of compounds related to 3-(benzo[d][1,3]dioxol-5-yloxy)-N-isopentylpropane-1-sulfonamide include:
- EGFR Inhibition : Some derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), a key player in cell proliferation and survival pathways.
- Apoptosis Induction : Annexin V-FITC assays indicated that these compounds can induce apoptosis in cancer cells by modulating mitochondrial pathways, specifically affecting proteins like Bax and Bcl-2.
- Cell Cycle Arrest : Studies revealed that treated cancer cells exhibited cell cycle arrest at specific phases, which is critical for preventing tumor progression .
Comparative Biological Activity
To further understand the biological activity of 3-(benzo[d][1,3]dioxol-5-yloxy)-N-isopentylpropane-1-sulfonamide compared to other known compounds, a summary table is presented below:
| Compound Name | Anticancer Activity | Mechanism of Action |
|---|---|---|
| Doxorubicin | High | DNA intercalation |
| Compound A | Moderate | EGFR inhibition |
| Compound B | High | Apoptosis induction |
Vergleich Mit ähnlichen Verbindungen
Structural Comparison
The benzo[d][1,3]dioxol-5-yl group is a common motif in the evidence compounds, but the functional groups and substituents vary significantly:
Key Differences :
Physical and Chemical Properties
Melting Points :
Elemental Analysis :
Solubility :
Potential Implications of Structural Differences
- Bioactivity : Sulfonamides are associated with antimicrobial or diuretic activity, contrasting with piperazines (CNS targets) or benzimidazoles (antifungal/viral applications).
- Stability : Sulfonamides resist hydrolysis under acidic conditions, whereas piperazine salts may degrade in basic environments .
Data Tables for Comparative Analysis
Q & A
Q. What are the optimal synthetic strategies for 3-(benzo[d][1,3]dioxol-5-yloxy)-N-isopentylpropane-1-sulfonamide?
The synthesis typically involves multi-step reactions, including coupling of the benzo[d][1,3]dioxole moiety with a sulfonamide precursor. Key steps include:
- Mitsunobu reaction for ether bond formation between the dioxole and propane-sulfonamide backbone .
- Use of silyl protection/deprotection to stabilize reactive intermediates (e.g., tert-butyldimethylsilyl groups) .
- Solvent optimization (e.g., anhydrous dichloromethane or ethanol) and temperature control (reflux or room temperature) to maximize yield . Post-synthesis purification via HPLC or column chromatography ensures >95% purity .
Q. How can researchers optimize reaction conditions for this compound’s synthesis?
Critical parameters include:
- Temperature : Elevated temperatures (60–80°C) accelerate coupling reactions but may degrade heat-sensitive intermediates .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while non-polar solvents stabilize hydrophobic intermediates .
- Catalyst selection : Palladium or copper catalysts improve cross-coupling efficiency in aryl-ether bond formation . Statistical design of experiments (DoE) methods, such as factorial designs, reduce trial-and-error by systematically varying parameters .
Q. What spectroscopic techniques validate the compound’s structural integrity?
- ¹H/¹³C NMR : Confirms aromatic proton environments (δ 6.5–7.5 ppm for benzo[d][1,3]dioxole) and sulfonamide NH signals (δ 5.8–6.2 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ± 0.001 Da) .
- IR spectroscopy : Detects sulfonamide S=O stretches (1350–1150 cm⁻¹) and ether C-O-C bonds (1250–1050 cm⁻¹) .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in biological systems?
The sulfonamide group acts as a hydrogen-bond donor/acceptor , enabling enzyme inhibition (e.g., carbonic anhydrase or cyclooxygenase). The benzo[d][1,3]dioxole moiety enhances lipophilicity, improving membrane permeability . Computational studies (e.g., molecular docking) predict binding affinities to target proteins, guiding structure-activity relationship (SAR) optimization .
Q. How can researchers resolve contradictions in bioactivity data across studies?
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., IC₅₀ measurements under identical pH/temperature).
- Purity thresholds : Impurities >5% skew results; validate via HPLC-MS .
- Cell-line specificity : Test across multiple models (e.g., cancer vs. non-cancer cells) . Meta-analyses of published data can identify trends obscured by experimental noise .
Q. What advanced methodologies enable efficient reaction design for derivatives?
- Quantum chemical calculations : Predict transition states and intermediates to prioritize synthetic routes .
- Continuous flow reactors : Improve scalability and reduce reaction times for high-throughput synthesis .
- Machine learning : Train models on existing reaction databases to predict optimal conditions (e.g., solvent/catalyst pairs) .
Q. How does the compound’s stereochemistry influence its pharmacological profile?
- Chiral chromatography (e.g., HPLC with amylose-based columns) separates enantiomers for individual testing .
- Circular dichroism (CD) : Correlates absolute configuration with bioactivity. For example, (R)-enantiomers may show 10-fold higher affinity for target receptors .
Methodological Resources
| Parameter | Optimization Range | Key References |
|---|---|---|
| Reaction Temperature | 60–80°C (coupling steps) | |
| Solvent Polarity | ε = 20–40 (DMF, THF) | |
| Purification Method | HPLC (C18 column) | |
| Catalytic System | Pd(OAc)₂/XPhos |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
